molecular formula C17H21N3O2S B4595013 (5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B4595013
M. Wt: 331.4 g/mol
InChI Key: BQLKJYKKPCYPLL-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethyl-1-piperazinyl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is 331.13544809 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Novel Compound Synthesis

    Research efforts have focused on synthesizing novel heterocyclic compounds with potential therapeutic applications. For example, compounds with similar structural motifs have been synthesized for their anti-inflammatory, analgesic, and antimicrobial properties, indicating a broad interest in exploring the medicinal potential of such molecules (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities

    Another area of application is the development of antimicrobial agents. Derivatives of piperazine, a core structure related to the compound of interest, have shown good to moderate activities against various microorganisms, underscoring the importance of these structures in designing new antimicrobial drugs (Bektaş et al., 2010).

Biological Activities and Pharmacological Potential

  • Anticancer and EGFR Inhibition

    Research into benzimidazole derivatives bearing triazole, which share functional group similarities with the query compound, has revealed potential anti-cancer properties through EGFR inhibition. This suggests that compounds with similar structural features might be explored for their efficacy in cancer treatment (Karayel, 2021).

  • Cardiotropic Activities

    Piperazine derivatives have been studied for their cardiotropic activities, indicating the potential of such compounds in developing cardiovascular therapeutics. The synthesis and evaluation of these compounds demonstrate their significance in drug discovery for heart-related conditions (Mokrov et al., 2019).

Chemical Synthesis and Catalysis

  • Mannich Bases as Ligands: Simple synthesized Mannich bases, including piperazine derivatives, have been used as ligands in catalyzed reactions. This highlights the role of such compounds in facilitating chemical transformations, potentially including the synthesis of complex organic molecules (Zhu, Shi, & Wei, 2010).

Properties

IUPAC Name

(5Z)-2-(4-ethylpiperazin-1-yl)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-19-8-10-20(11-9-19)17-18-16(21)15(23-17)12-13-6-4-5-7-14(13)22-2/h4-7,12H,3,8-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKJYKKPCYPLL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5Z)-2-(4-ethylpiperazin-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.